molecular formula C13H10N2S B1593706 2-Phenyl-benzothiazol-6-ylamine CAS No. 6392-97-8

2-Phenyl-benzothiazol-6-ylamine

Cat. No.: B1593706
CAS No.: 6392-97-8
M. Wt: 226.3 g/mol
InChI Key: KRLJYUSJAVJLTM-UHFFFAOYSA-N
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Description

2-Phenyl-benzothiazol-6-ylamine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure The compound this compound is characterized by a benzothiazole ring fused with a phenyl group and an amine group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-benzothiazol-6-ylamine can be achieved through several synthetic routes. Another method involves the cyclization of 2-aminothiophenol with benzaldehyde in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-benzothiazol-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group at the sixth position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-Phenyl-benzothiazol-6-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as dyes and fluorescent probes.

Mechanism of Action

The mechanism of action of 2-Phenyl-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Phenyl-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Lacks the phenyl group and has different biological activities.

    2-Phenylbenzothiazole: Lacks the amine group at the sixth position, resulting in different chemical reactivity and applications.

    6-Nitro-2-Phenylbenzothiazole: Contains a nitro group instead of an amine group, leading to different electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-phenyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLJYUSJAVJLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332606
Record name 2-Phenyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-97-8
Record name 2-Phenyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6392-97-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Phenyl-6-nitrobenzothiazole (73.5 g, 0.286 mol) is added to tin dichloride (200.74 g, 0.89 mol) in 37% HCl (300 ml). The mixture is heated at 100° C. for 40 minutes. The resulting mixture is cooled and aqueous ammonia (pH=10) is added dropwise. The product is extracted with chloroform and the extracts are concentrated. The solid is recrystallized from isopropyl ether/hexane (2/1). Yield: 29.9 g (46%); Rf (9/1 chloroform/methanol): 0.68; m.p.: 199.8-201.1° C.; IR (KBr): 3450, 3305, 3190, 1619 cm−1.
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
200.74 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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